

An In-depth Technical Guide to Fmoc-L-cyclohexylalanine

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Fmoc-L-cyclohexylalanine is a pivotal amino acid derivative utilized extensively in peptide synthesis and drug discovery.[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). The incorporation of the bulky cyclohexyl side chain offers a strategic advantage in designing peptides with enhanced metabolic stability and improved pharmacokinetic profiles.[2]

Chemical Structure and Formula

Fmoc-L-cyclohexylalanine, also known as Fmoc-L-Cha-OH, is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen of L-cyclohexylalanine.[1][3] The L-cyclohexylalanine moiety is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group.

Chemical Formula: C₂₄H₂₇NO₄[1][3][4][5][6]

Synonyms: Fmoc-L-Cha-OH, Fmoc-3-cyclohexyl-L-alanine, (S)-N-Fmoc-amino-2-cyclohexyl-propanoic acid[1][3]

Caption: Chemical structure of Fmoc-L-cyclohexylalanine.

Physicochemical Properties



The properties of Fmoc-L-cyclohexylalanine make it a valuable building block in peptide synthesis. A summary of its key quantitative data is presented below.

| Property | Value | Reference(s) |
|---------------------|------------------------------------------------------------|-----------------|
| Molecular Formula | C24H27NO4 | [1][3][4][5][6] |
| Molecular Weight | 393.47 g/mol | [1][3][4] |
| Melting Point | 125-132 °C | [1][5] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | ≥ 99% (HPLC) | [1] |
| Optical Rotation | $[\alpha]^{20}/D = -24.0 \pm 2^{\circ} \text{ (c=1, DMF)}$ | [1] |
| Storage Temperature | 2-8 °C | [1][5][7] |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-L-cyclohexylalanine. This method is fundamental to the creation of custom peptides for research and therapeutic development.[2][8][9][10]

Materials and Reagents:

- Rink Amide resin[2]
- Fmoc-L-cyclohexylalanine (Fmoc-L-Cha-OH)[2]
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade[2]
- Dichloromethane (DCM), peptide synthesis grade[2]
- 20% Piperidine in DMF[2]



- N,N'-Diisopropylethylamine (DIPEA)[2]
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[2]
- Trifluoroacetic acid (TFA)[2]
- Triisopropylsilane (TIS)[2]
- HPLC grade water
- Cold diethyl ether[2]
- Solid-phase synthesis vessel
- Shaker/rocker

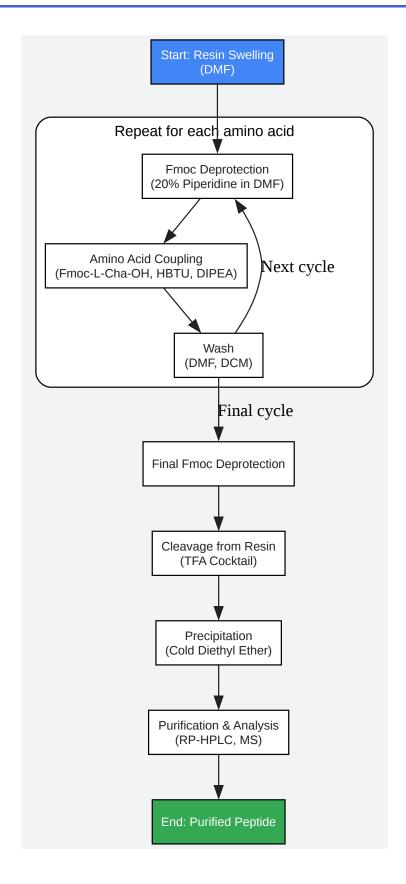
Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for a minimum of 30 minutes in a synthesis vessel with gentle agitation.
- · Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.
 - Repeat the treatment for an additional 15-20 minutes.
 - Thoroughly wash the resin with DMF to remove all traces of piperidine.
- Amino Acid Coupling (Incorporation of Fmoc-L-cyclohexylalanine):
 - In a separate vial, dissolve 3-4 equivalents of Fmoc-L-cyclohexylalanine and HBTU in DMF.
 - Activate the amino acid by adding 6-8 equivalents of DIPEA to the solution.
 - Allow the activation to proceed for 1-2 minutes.



- Add the activated Fmoc-L-Cha-OH solution to the deprotected resin and agitate for 1-2 hours.
- Monitor the reaction completion using a Kaiser test; a negative result (yellow beads)
 indicates completion.[2]
- Washing: After complete coupling, drain the solution and wash the resin with DMF and then with DCM.[2]
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.[2]
- Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.
- · Cleavage and Deprotection:
 - Prepare a cleavage cocktail, typically consisting of TFA, water, and TIS (e.g., 95:2.5:2.5 ratio).[8]
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. [2][8]
 - Filter the resin and collect the filtrate containing the cleaved peptide.
- · Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
 [2]
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
 [2]
 - The crude peptide can then be purified using preparative RP-HPLC.





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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).



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